3-[(methylamino)methyl]oxolan-3-ol
Description
Properties
CAS No. |
1339912-54-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-[(methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(methylamino)methyl]oxolan-3-ol with structurally related oxolane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Hazard Statements | Storage Conditions |
|---|---|---|---|---|---|---|
| This compound | C₆H₁₃NO₂ | 131.17 | 1339578-61-8 | Hydroxyl, methylaminomethyl on C3 | H302, H315, H319, H335 | 4°C |
| 3-(Methoxymethyl)oxolan-3-amine | C₆H₁₃NO₂ | 131.17* | - | Methoxymethyl, amine on C3 | Not reported | - |
| Oxolan-3-amine hydrochloride | C₄H₁₀ClNO | 123.58 | - | Amine on C3, hydrochloride salt | H315, H319, H335 | Room temperature |
| Methyl[(oxolan-3-yl)methyl]amine hydrochloride | C₆H₁₄ClNO | 151.63 | 2007919-41-5 | Methylaminomethyl on C3, hydrochloride | H302, H315, H319, H335 | Room temperature |
*Note: Molecular weight for 3-(methoxymethyl)oxolan-3-amine is inferred from its formula (C₆H₁₃NO₂).
Key Differences:
Functional Groups and Reactivity: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to the methoxymethyl group in 3-(methoxymethyl)oxolan-3-amine. This difference may influence solubility and metabolic stability in biological systems . Oxolan-3-amine hydrochloride lacks the hydroxymethyl group, resulting in lower molecular weight and reduced hydrophilicity. Its hydrochloride salt form enhances solubility in aqueous media but introduces ionic character .
Hazard Profiles: Both this compound and methyl[(oxolan-3-yl)methyl]amine hydrochloride share similar hazards (H302, H315, H319, H335), indicating risks of oral toxicity and irritation.
Synthetic Utility :
- The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification or oxidation), making it versatile in drug synthesis. For example, similar oxolane derivatives are used in antiemetic agents like fosaprepitant , which contains complex morpholine and trifluoromethylphenyl groups .
- Methyl[(oxolan-3-yl)methyl]amine hydrochloride serves as a precursor for alkylation reactions, leveraging its tertiary amine structure .
Physicochemical Properties: The hydroxyl group in this compound likely increases its logP (partition coefficient) compared to the methoxy analog, affecting membrane permeability in drug design . Oxolan-3-amine hydrochloride’s smaller size and ionic form may favor rapid renal clearance, limiting its utility in long-acting formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(methylamino)methyl]oxolan-3-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of oxolan-3-ol derivatives. For example, formaldehyde and methylamine can react with oxolan-3-ol under acid/base catalysis to form the aminomethyl group . Key parameters include:
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to control protonation states of intermediates.
- Temperature : Moderate conditions (40–60°C) to avoid decomposition of the oxolane ring.
- Purification : Distillation or crystallization to isolate the product from unreacted methylamine or formaldehyde .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use NMR spectroscopy to confirm the presence of the oxolane ring (δ 3.5–4.0 ppm for CH₂-O-CH₂), methylamino group (δ 2.2–2.5 ppm for N-CH₃), and hydroxyl proton (δ 1.5–2.0 ppm, broad). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 131.17 (C₆H₁₃NO₂) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
- Enzyme inhibition : Test binding affinity to targets like cyclooxygenase (COX) using fluorometric assays .
Advanced Research Questions
Q. How does stereochemistry at the oxolane ring (e.g., 3R vs. 3S) influence its biological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare their:
- Binding kinetics : Surface plasmon resonance (SPR) to assess enantiomer-specific interactions with enzymes like COX-2 .
- Cellular uptake : Radiolabel (e.g., ¹⁴C) and measure accumulation in cell lines .
- Data Interpretation : Contradictions in activity between enantiomers may arise from differences in target binding pockets or metabolic stability .
Q. What mechanisms explain its dual antimicrobial and anti-inflammatory effects?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq of treated bacterial cultures (e.g., S. aureus) to identify downregulated virulence genes (e.g., hla for α-hemolysin) .
- Pathway analysis : Use STRING or KEGG to map overlap between anti-inflammatory (NF-κB) and antimicrobial (peptidoglycan biosynthesis) pathways .
- Contradiction resolution : If anti-inflammatory effects weaken antimicrobial activity, co-administer with adjuvants (e.g., β-lactams) .
Q. How can contradictory data on its redox behavior (pro-oxidant vs. antioxidant) be resolved?
- Methodological Answer :
- ROS quantification : Use DCFH-DA fluorescence in cells treated with/without the compound under oxidative stress (e.g., H₂O₂ exposure) .
- Context-dependent analysis : Note that pro-oxidant effects may dominate at high concentrations (>100 µM) due to Fenton-like reactions with Fe²⁺ .
- Validation : Compare with structurally analogous compounds (e.g., 3-(hydroxymethyl)oxolan-3-amine) to isolate redox-active groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
